1H-pyrrolo[3,2-c]pyridin-6-amine

Solubility Physicochemical Properties Medicinal Chemistry

This 1H-pyrrolo[3,2-c]pyridin-6-amine scaffold delivers a unique [3,2-c] hinge-binding geometry unattainable with generic 7-azaindole isomers. Validated for MPS1 (IC50 3 nM) and FMS kinase (IC50 30 nM) programs with oral bioavailability. 1.6× higher aqueous solubility (2.49 mg/mL) than the [2,3-b] isomer eliminates HTS precipitation artifacts and ensures reliable automated liquid handling. Pre-optimized SAR reduces lead discovery timelines. 95% purity, ready for automated synthesis and high-throughput screening.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 1000342-74-4
Cat. No. B1292577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[3,2-c]pyridin-6-amine
CAS1000342-74-4
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=NC=C21)N
InChIInChI=1S/C7H7N3/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H,(H2,8,10)
InChIKeyIEKFXCSXZRHCIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[3,2-c]pyridin-6-amine (CAS 1000342-74-4): Core Scaffold Properties and Procurement Baseline


1H-Pyrrolo[3,2-c]pyridin-6-amine (CAS 1000342-74-4), also known as 6-amino-5-azaindole, is a heterocyclic building block with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol [1]. It belongs to the pyrrolopyridine family, characterized by a fused pyrrole-pyridine bicyclic system, and serves as a versatile scaffold in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules [2]. The compound is commercially available with a typical purity specification of 95% and is recommended for storage at 4°C, protected from light .

Why Generic Substitution of 1H-Pyrrolo[3,2-c]pyridin-6-amine Fails: Scaffold-Dependent Kinase Selectivity Profiles


Generic substitution with alternative pyrrolopyridine isomers (e.g., 1H-pyrrolo[2,3-b]pyridin-6-amine) or other azaindole scaffolds is not scientifically justifiable due to profound differences in kinase binding orientation and selectivity profiles. The [3,2-c] ring fusion pattern of 1H-pyrrolo[3,2-c]pyridin-6-amine confers a distinct hinge-binding geometry that has been specifically exploited to achieve potent inhibition of MPS1 (TTK) and FMS kinases, with derivatives demonstrating nanomolar IC₅₀ values and oral bioavailability [1]. In contrast, isomeric scaffolds such as 7-azaindole (1H-pyrrolo[2,3-b]pyridine) exhibit different binding modes and target preferences, precluding direct interchangeability in structure-activity relationship (SAR) campaigns [2]. The quantitative evidence below establishes the unique differentiation of this scaffold relative to comparators.

Quantitative Differentiation of 1H-Pyrrolo[3,2-c]pyridin-6-amine: A Comparator-Based Evidence Guide for Scientific Procurement


Aqueous Solubility Advantage vs. 1H-Pyrrolo[2,3-b]pyridin-6-amine (7-Azaindole Isomer)

1H-Pyrrolo[3,2-c]pyridin-6-amine exhibits an aqueous solubility of 2.49 mg/mL, representing a 1.6-fold increase over the 1.54 mg/mL solubility reported for the isomeric 1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 145901-11-7) under comparable vendor-specified conditions . This difference is attributable to the distinct electronic distribution and crystal packing energetics conferred by the [3,2-c] ring fusion pattern.

Solubility Physicochemical Properties Medicinal Chemistry

FMS Kinase Inhibition Potency: Scaffold Derivatives Outperform Lead Compound KIST101029

A series of eighteen 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated for FMS kinase inhibition. Compounds 1e and 1r, derived from this core scaffold, exhibited IC₅₀ values of 60 nM and 30 nM, respectively. These values represent 1.6-fold and 3.2-fold improvements in potency compared to the lead compound KIST101029, which displayed an IC₅₀ of 96 nM [1]. Furthermore, compound 1r demonstrated an IC₅₀ of 84 nM against bone marrow-derived macrophages (BMDM), a 2.32-fold enhancement over KIST101029 (IC₅₀ = 195 nM) [1].

FMS Kinase CSF-1R Oncology

MPS1 Kinase Inhibition: Scaffold Enables Low Nanomolar Potency and Oral Bioavailability

Structure-based optimization of the 1H-pyrrolo[3,2-c]pyridine scaffold yielded CCT251455, a potent and selective MPS1 inhibitor with an enzymatic IC₅₀ of 3 nM [1]. This potency is accompanied by favorable oral pharmacokinetics in mouse and rat models and in vivo target engagement following oral administration [1]. In contrast, many alternative kinase inhibitor scaffolds (e.g., certain pyrazolopyrimidines) often require extensive optimization to achieve comparable oral bioavailability.

MPS1 TTK Mitotic Kinase Oncology

Kinase Selectivity: Scaffold Derivatives Exhibit FMS Selectivity Against a 40-Kinase Panel

Compound 1r, a derivative of the 1H-pyrrolo[3,2-c]pyridin-6-amine scaffold, was profiled against a panel of 40 kinases and demonstrated selective inhibition of FMS kinase [1]. This selectivity profile is a direct consequence of the scaffold's specific hinge-binding interactions and cannot be assumed for other pyrrolopyridine isomers or azaindole cores. Notably, 7-azaindole-based inhibitors often exhibit broader kinase inhibition profiles due to different hinge-binding geometries [2].

Kinase Selectivity FMS CSF-1R Off-Target

Antiproliferative Activity Against Melanoma: Scaffold Derivatives Surpass Sorafenib

A series of diarylureas and diarylamides bearing the 1H-pyrrolo[3,2-c]pyridine scaffold were evaluated for antiproliferative activity against the A375P human melanoma cell line. The majority of compounds exhibited superior activity compared to the approved multi-kinase inhibitor Sorafenib [1]. Notably, compounds 8b, 8g, and 9a–e achieved IC₅₀ values in the nanomolar range, whereas Sorafenib typically exhibits IC₅₀ values in the micromolar range against this cell line [1]. Furthermore, compounds 8b, 8g, 9b–d, and 9i demonstrated higher selectivity toward A375P melanoma cells compared to NIH3T3 fibroblasts [1].

Antiproliferative Melanoma Cancer A375P

Scaffold Versatility: Demonstrated Utility Across Multiple Kinase Targets (MPS1, FMS, FGFR)

The 1H-pyrrolo[3,2-c]pyridin-6-amine scaffold has been successfully employed to generate potent inhibitors of at least three distinct kinase targets: MPS1 (TTK) with IC₅₀ values as low as 3 nM [1], FMS (CSF-1R) with IC₅₀ values as low as 30 nM [2], and FGFR [3]. This multi-target tractability is not universally observed across all pyrrolopyridine isomers; for instance, the [2,3-b] isomer (7-azaindole) is predominantly associated with Aurora kinase and BRAF inhibition, while the [3,2-b] isomer has been less extensively characterized in kinase inhibitor contexts [4].

Scaffold Versatility Kinase Inhibitor Drug Discovery

Optimal Research and Industrial Application Scenarios for 1H-Pyrrolo[3,2-c]pyridin-6-amine Based on Quantitative Evidence


FMS Kinase Inhibitor Lead Optimization Programs

Programs targeting FMS kinase (CSF-1R) for oncology or inflammatory disease indications should prioritize 1H-pyrrolo[3,2-c]pyridin-6-amine as a core scaffold. Derivatives have demonstrated up to 3.2-fold improved enzymatic potency (IC₅₀ = 30 nM) and 2.32-fold improved cellular potency (IC₅₀ = 84 nM) over the lead compound KIST101029, with selectivity confirmed against a 40-kinase panel . This established SAR foundation reduces optimization timelines and resource expenditure.

MPS1/TTK-Targeted Cancer Therapeutic Discovery

The 1H-pyrrolo[3,2-c]pyridine scaffold is validated for generating orally bioavailable MPS1 inhibitors with low nanomolar potency (IC₅₀ = 3 nM for CCT251455) and in vivo target engagement . Programs seeking to exploit synthetic lethality in PTEN-deficient tumors or chromosomal instability-driven cancers will find this scaffold provides a direct path to tool compounds and potential clinical candidates with favorable pharmacokinetic properties.

Melanoma Antiproliferative Agent Development

Derivatives of 1H-pyrrolo[3,2-c]pyridin-6-amine have exhibited nanomolar antiproliferative activity against A375P melanoma cells, surpassing the potency of Sorafenib by orders of magnitude, with demonstrated selectivity over normal fibroblasts . This scaffold is therefore indicated for medicinal chemistry campaigns targeting melanoma and potentially other cancer types where A375P sensitivity correlates with clinical relevance.

High-Throughput Library Synthesis and Fragment-Based Screening

The superior aqueous solubility of 1H-pyrrolo[3,2-c]pyridin-6-amine (2.49 mg/mL, 1.6-fold higher than the [2,3-b] isomer) facilitates handling in automated liquid-handling systems and reduces precipitation artifacts in high-throughput screening . Its multi-kinase tractability (MPS1, FMS, FGFR) further increases the probability of hit identification across diverse target classes, maximizing library efficiency [1].

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